- Preparation of benzo- or pyrido-oxathiazepine derivatives as Nrf2-activating compounds, World Intellectual Property Organization, , ,
Cas no 94426-72-9 (2-2-(Benzyloxy)ethyloxirane)
2-2-(Benzyloxy)ethyloxirane structure
Product Name:2-2-(Benzyloxy)ethyloxirane
Número CAS:94426-72-9
MF:C11H14O2
Megavatios:178.227663516998
MDL:MFCD27934088
CID:752293
PubChem ID:10888484
Update Time:2024-10-25
2-2-(Benzyloxy)ethyloxirane Propiedades químicas y físicas
Nombre e identificación
-
- 2-[2-(Benzyloxy)ethyl]oxirane
- 2-(2-(benzyloxy)ethyl)oxirane
- 2-(2-phenylmethoxyethyl)oxirane
- Oxirane, [2-(phenylmethoxy)ethyl]-
- (+/-)-(2-phenylmethoxyethyl)oxirane
- (+/-)-[2-(benzyloxy)ethyl]oxirane
- (+/-)-1-(benzyloxy)but-3-ene oxide
- (+/-)-4-benzyloxy-1,2-epoxybutane
- 1-(benzyloxy)-3-butene oxide
- Oxirane,[2-(phenylmethoxy)ethyl]
- (2S)-2-[2-(Benzyloxy)ethyl]oxirane
- MLS001075819
- WEEINLJFNLBGTR-UHFFFAOYSA-N
- Oxirane, 2-[2-(phenylmethoxy)ethyl]-
- SY028858
- SMR000639330
- 2-[2-(Phenylmethoxy)ethyl]oxirane (ACI)
- Oxirane, [2-(phenylmethoxy)ethyl]- (9CI)
- (2-Benzyloxyethyl)oxirane
- [2-(Phenylmethoxy)ethyl]oxirane
- MFCD00153925
- MFCD27934088
- CS-11726
- (R)-2-[2-(Benzyloxy)ethyl]oxirane
- A10556
- 94426-72-9
- AKOS027257081
- DTXSID20447190
- DA-00435
- EN300-322262
- CS-0112897
- SR-01000781929
- SCHEMBL2186409
- CHEMBL1482506
- SY263579
- SR-01000781929-2
- Z1861993933
- 2-2-(Benzyloxy)ethyloxirane
-
- MDL: MFCD27934088
- Renchi: 1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2
- Clave inchi: WEEINLJFNLBGTR-UHFFFAOYSA-N
- Sonrisas: O(CCC1CO1)CC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 178.09900
- Masa isotópica única: 178.099379685g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 5
- Complejidad: 141
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 21.8
- Xlogp3: 1.6
Propiedades experimentales
- PSA: 21.76000
- Logp: 1.99210
2-2-(Benzyloxy)ethyloxirane Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P280-P305+P351+P338
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
2-2-(Benzyloxy)ethyloxirane PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140811-5g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 5g |
$449.40 | 2023-08-31 | |
| Alichem | A019140811-10g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 10g |
$666.60 | 2023-08-31 | |
| Alichem | A019140811-25g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 25g |
$1188.00 | 2023-08-31 | |
| Chemenu | CM324836-5g |
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94426-72-9 | 95% | 5g |
$400 | 2021-06-09 | |
| Chemenu | CM324836-10g |
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94426-72-9 | 95% | 10g |
$617 | 2021-06-09 | |
| Chemenu | CM324836-25g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 25g |
$1111 | 2021-06-09 | |
| TRC | B287528-50mg |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B287528-100mg |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B287528-500mg |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 500mg |
$ 230.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02365-50g |
2-(2-(benzyloxy)ethyl)oxirane |
94426-72-9 | 95% | 50g |
$1228 | 2023-09-07 |
2-2-(Benzyloxy)ethyloxirane Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Benzene , Dichloromethane ; 0 °C; 0 °C → rt; 14 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane
Referencia
- Stereoselective synthesis of (±)-methyl homononactate and (±)-methyl 8-epi-homononactate, Tetrahedron, 1988, 44(22), 6889-96
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; rt
Referencia
- A concise stereoselective total synthesis of botryolide B, Tetrahedron Letters, 2010, 51(31), 4020-4022
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C
Referencia
- The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-Goniodiol, Tetrahedron Letters, 2008, 49(48), 6765-6767
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; -20 °C; -20 °C → rt; overnight, rt
Referencia
- Pyridinyl-heterocycles as isocitrate dehydrogenase 1 inhibitors and their preparation, therapeutically active compositions and their methods of use, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 h, 0 °C → rt
Referencia
- First diastereoselective total synthesis of bicyclic styryl lactone: (1R,5R,7R)-7-((E)-styryl)-2,6-dioxabicyclo[3.3.1]nonan-3-one, Results in Chemistry, 2023, 5,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 1 min, rt; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 3 h, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 3 h, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
Referencia
- Cyclohexanones by Rh-Mediated Intramolecular C-H Insertion, Journal of Organic Chemistry, 2013, 78(19), 9772-9780
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Referencia
- First stereoselective total synthesis of Neocosmosin A: a facile approach, Tetrahedron Letters, 2014, 55(41), 5629-5631
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C → rt; 14 h, rt
Referencia
- Preparation of benzo- or pyrido-oxathiazepine 1,1-dioxide compounds having Nrf2-activating effect, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
Referencia
- Total synthesis of (+)-anamarine, Organic & Biomolecular Chemistry, 2012, 10(13), 2647-2655
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Referencia
- Stereoselective synthesis of (±)-methyl nonactate and (±)-methyl 8-epi-nonactate, Tetrahedron Letters, 1987, 28(31), 3597-600
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
Referencia
- Regioselective opening of simple epoxides with diisopropylamine trihydrofluoride, Journal of Organic Chemistry, 1988, 53(5), 1026-30
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 30 min, 0 °C; 24 h, rt
Referencia
- A convenient synthesis of the enantiomerically pure (S)-2,4-dihydroxybutyl-4-hydroxybenzoate using hydrolytic kinetic resolution, Synthetic Communications, 2018, 48(16), 2093-2098
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
Referencia
- A concise stereoselective total synthesis of diplodialide C, Monatshefte fuer Chemie, 2015, 146(11), 1921-1926
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt
Referencia
- Studies directed towards the synthesis of bryostatin: a stereoselective synthesis of the C7-C16 fragment, Synthesis, 2012, 44(19), 3077-3084
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 0 °C; 18 h, 0 °C
Referencia
- Preparation of pyrrolopyridine derivatives as HIV inhibitors, Korea, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 23 h, rt
Referencia
- Preparation of 4-isopropylchroman-3-ol compounds as T-type calcium channel antagonists, Korea, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C; 16 h, 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
1.2 0 °C; 16 h, 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
Referencia
- Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm Agents, Journal of Medicinal Chemistry, 2017, 60(23), 9821-9837
2-2-(Benzyloxy)ethyloxirane Raw materials
2-2-(Benzyloxy)ethyloxirane Preparation Products
2-2-(Benzyloxy)ethyloxirane Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:94426-72-9)2-2-(Benzyloxy)ethyloxirane
Número de pedido:A917238
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 13:02
Precio ($):4597.0
Correo electrónico:sales@amadischem.com
2-2-(Benzyloxy)ethyloxirane Literatura relevante
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94426-72-9)2-2-(Benzyloxy)ethyloxirane
Pureza:99%
Cantidad:100g
Precio ($):4597.0